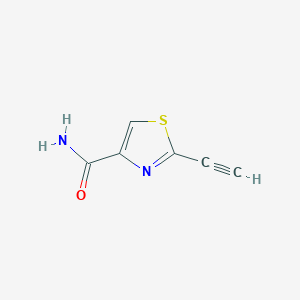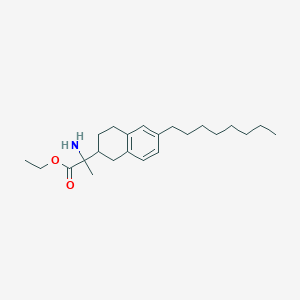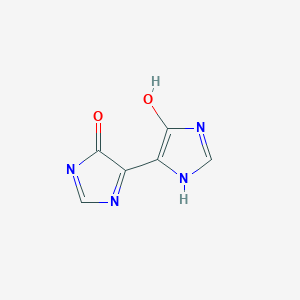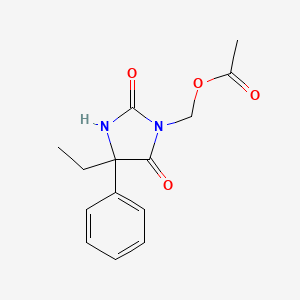![molecular formula C12H13NS B13950193 2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole](/img/structure/B13950193.png)
2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a naphthalene ring fused with a thiazole ring. The presence of the tetrahydro and methyl groups further distinguishes it from other thiazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air . This method is advantageous due to its simple operation, high atom economy, and the use of environmentally friendly and inexpensive reagents.
Industrial Production Methods
The industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield and purity. The reaction time, temperature, and the choice of solvents and catalysts are critical factors that influence the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives .
Scientific Research Applications
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
NAPHTHO[1,2-D]THIAZOLE, 2-METHYL-: This compound has a similar structure but differs in the position of the thiazole ring and the absence of the tetrahydro group.
2-METHYL-NAPHTHO-(1,2-D)THIAZOLE: Another similar compound used in the photosensitive material industry.
Uniqueness
NAPHTHO[2,1-D]THIAZOLE, 6,7,8,9-TETRAHYDRO-2-METHYL- is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the tetrahydro group and the specific positioning of the thiazole ring make it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NS |
|---|---|
Molecular Weight |
203.31 g/mol |
IUPAC Name |
2-methyl-6,7,8,9-tetrahydrobenzo[g][1,3]benzothiazole |
InChI |
InChI=1S/C12H13NS/c1-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14-8/h6-7H,2-5H2,1H3 |
InChI Key |
YLCVONWOFJHKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Dioxaspiro[3.5]nonan-1-one](/img/structure/B13950117.png)

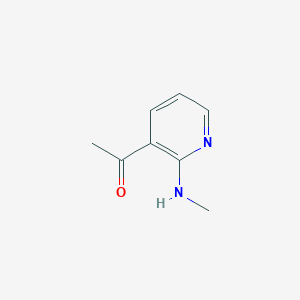

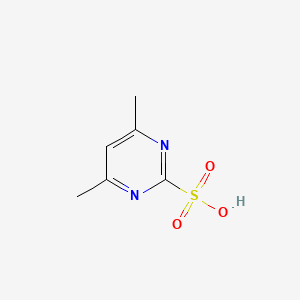
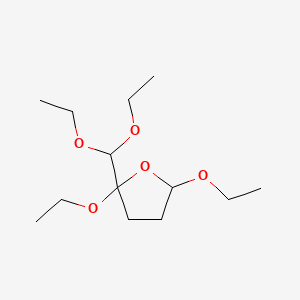
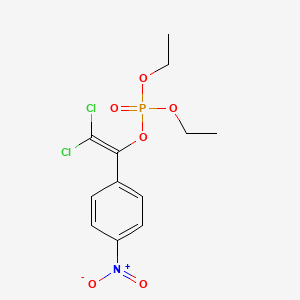
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13950175.png)
